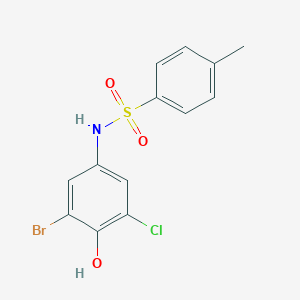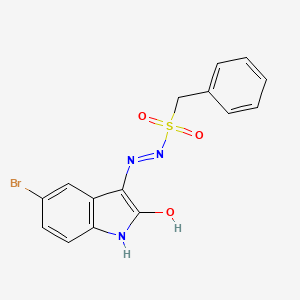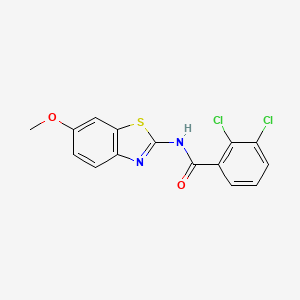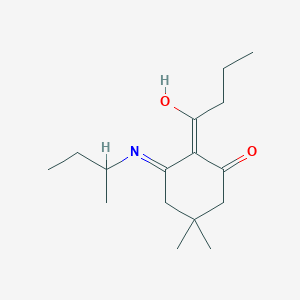![molecular formula C25H19N3O4 B5956751 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5956751.png)
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic system containing an imidazole ring fused to a pyridine ring.
Méthodes De Préparation
The synthesis of 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions typically involve the use of neutral or weakly basic organic solvents at elevated temperatures .
Industrial production methods for such compounds often involve large-scale synthesis using solid support catalysts such as Al2O3 and TiCl4 . These methods are designed to optimize yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts .
For example, the compound can undergo oxidation reactions using metal-free oxidants to form various oxidized derivatives. Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound. Substitution reactions often involve the use of nucleophiles or electrophiles to introduce new functional groups into the molecule .
Applications De Recherche Scientifique
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors . Additionally, it has been studied for its antiviral, antibacterial, and antifungal properties .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential as therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders .
Mécanisme D'action
The mechanism of action of 6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit CDKs, which are crucial for cell cycle regulation, thereby exerting its anticancer effects . Additionally, it can modulate GABA A receptors, which are involved in neurotransmission, contributing to its potential use in neurological disorders .
Comparaison Avec Des Composés Similaires
6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives such as Zolpidem, Alpidem, and Saridipem . These compounds share a similar imidazo[1,2-a]pyridine core but differ in their substituents and biological activities. For example, Zolpidem is a sedative, Alpidem is an anxiolytic, and Saridipem is used for heart failure . The unique combination of the chromene and imidazo[1,2-a]pyridine moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
6-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-15-5-4-10-28-14-21(27-23(15)28)16-6-3-7-18(11-16)26-24(29)20-13-17-12-19(31-2)8-9-22(17)32-25(20)30/h3-14H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZSIXGIWCACGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)OC)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5956670.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5956677.png)


![[3-benzyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5956692.png)


![N-(4-methoxybenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5956723.png)

![ethyl 4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5956735.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5956738.png)
![5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B5956744.png)
![6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE](/img/structure/B5956755.png)
![2-(2-chlorophenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B5956762.png)
